5-[(2-Methoxy-4-nitrophenyl)amino]-5-oxopentanoic acid
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Overview
Description
5-(2-Methoxy-4-nitroanilino)-5-oxopentanoic acid is an organic compound that features a nitroaniline moiety attached to a pentanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-methoxy-4-nitroanilino)-5-oxopentanoic acid typically involves the nitration of 2-methoxyaniline to form 2-methoxy-4-nitroaniline, followed by its coupling with a pentanoic acid derivative. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration . The coupling reaction can be facilitated by using coupling agents such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods
In an industrial setting, the production of 5-(2-methoxy-4-nitroanilino)-5-oxopentanoic acid may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process .
Chemical Reactions Analysis
Types of Reactions
5-(2-Methoxy-4-nitroanilino)-5-oxopentanoic acid undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Condensation: The carboxylic acid group can participate in condensation reactions to form amides or esters.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO) as solvent.
Condensation: Dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP).
Major Products
Reduction: 5-(2-Methoxyanilino)-5-oxopentanoic acid.
Substitution: 5-(2-Hydroxy-4-nitroanilino)-5-oxopentanoic acid.
Condensation: 5-(2-Methoxy-4-nitroanilino)-5-oxopentanamide.
Scientific Research Applications
5-(2-Methoxy-4-nitroanilino)-5-oxopentanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(2-methoxy-4-nitroanilino)-5-oxopentanoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The compound may also inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-nitroaniline: A precursor in the synthesis of 5-(2-methoxy-4-nitroanilino)-5-oxopentanoic acid.
4-Nitro-o-anisidine: Another nitroaniline derivative with similar chemical properties.
5-Methoxy-2-nitroaniline: A structurally related compound with different substitution patterns.
Uniqueness
5-(2-Methoxy-4-nitroanilino)-5-oxopentanoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its pentanoic acid backbone allows for further functionalization, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C12H14N2O6 |
---|---|
Molecular Weight |
282.25 g/mol |
IUPAC Name |
5-(2-methoxy-4-nitroanilino)-5-oxopentanoic acid |
InChI |
InChI=1S/C12H14N2O6/c1-20-10-7-8(14(18)19)5-6-9(10)13-11(15)3-2-4-12(16)17/h5-7H,2-4H2,1H3,(H,13,15)(H,16,17) |
InChI Key |
IESNZOWOOLFOEW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CCCC(=O)O |
Origin of Product |
United States |
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